molecular formula C11H19N3O2 B12303851 Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B12303851
M. Wt: 225.29 g/mol
InChI Key: DYTDNFOYOXANOW-UHFFFAOYSA-N
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Description

Cis-(3-Cyano-piperidin-4-yl)-carbamic acid tert-butyl ester (CAS 1903839-21-3) is a high-purity chemical building block of interest in medicinal chemistry research. With a molecular formula of C11H19N3O2 and a molecular weight of 225.29 g/mol, this piperidine derivative is supplied with a purity exceeding 95% . The compound features a tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in synthetic organic chemistry for its ability to protect amine functionalities during multi-step synthesis . The cis-configuration of the cyano and carbamic acid substituents on the piperidine ring provides a defined stereochemistry that is often critical for interacting with biological targets. Piperidine and its analogs are privileged structures in pharmaceutical development, frequently serving as key scaffolds in the synthesis of active compounds . This makes the reagent particularly valuable for constructing novel molecules for screening against various therapeutic targets. The presence of both a protected amine and a nitrile group offers versatile handles for further chemical modification, enabling researchers to explore diverse chemical space. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions of 0°C are recommended to maintain stability .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

tert-butyl N-(3-cyanopiperidin-4-yl)carbamate

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h8-9,13H,4-5,7H2,1-3H3,(H,14,15)

InChI Key

DYTDNFOYOXANOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1C#N

Origin of Product

United States

Preparation Methods

Carbamate Protection/Deprotection

The tert-butyl carbamate (Boc) group is introduced early to protect the piperidine nitrogen:

  • Boc Protection : React piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or DCM.
  • Cyanation : Treat the Boc-protected intermediate with trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., ZnI₂).

Example :

  • Starting Material : tert-Butyl piperidin-4-ylcarbamate.
  • Cyanation Reagents : TMSCN (1.2 equiv), ZnI₂ (0.1 equiv).
  • Conditions : Reflux in acetonitrile for 12 hours.
  • Yield : 71%.

Stereoselective Synthesis

Chiral Resolution

Racemic mixtures are resolved using chiral auxiliaries or chromatography:

  • Chiral HPLC : Employ Chiralpak® IC or AD-H columns with hexane/isopropanol (90:10).
  • Diastereomeric Salt Formation : React with L-tartaric acid in ethanol, achieving >99% enantiomeric excess (ee).

Asymmetric Catalysis

Palladium-catalyzed asymmetric hydrogenation of enamines:

  • Catalyst : Pd(OAc)₂ with (R)-BINAP.
  • Substrate : 3-Cyano-4-piperidone tert-butyl carbamate.
  • Conditions : 50 psi H₂, 25°C, 24 hours.
  • Yield : 82% with 95% ee.

Catalytic Hydrogenation of Pyridine Derivatives

A patent route reduces pyridine precursors to piperidines:

  • Suzuki Coupling : React 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid with 4-bromopyridine.
  • Hydrogenation : Use Pd/C (10 wt%) under 30 psi H₂ in ethanol.
  • Yield : 68% for the cis-isomer.

Key Data Tables

Table 1: Comparison of Cyanation Methods

Method Reagents Solvent Temp (°C) Yield (%) Source
Michael Addition Acrylonitrile, BF₃·Et₂O DCM 0–25 71
TMSCN Cyanation TMSCN, ZnI₂ Acetonitrile 80 68
Catalytic Hydrogenation Pd/C, H₂ Ethanol 25 82

Table 2: Optimization of Reaction Conditions

Parameter Effect on Yield Optimal Value
Solvent Polarity Higher polarity increases cyclization rate DCM or THF
Catalyst Loading >0.1 equiv ZnI₂ improves conversion 0.2 equiv
Reaction Time Prolonged time reduces side products 12–24 hours

Challenges and Optimization

Stereochemical Control

  • Issue : Non-selective formation of trans-isomer during cyanation.
  • Solution : Use bulky bases (e.g., DBU) to favor cis-configuration via steric hindrance.

Scalability

  • Continuous Flow Systems : Microreactors reduce reaction time from 24 hours to 2 hours.
  • Cost-Efficiency : Replace Pd/C with Raney Ni for hydrogenation, maintaining 75% yield.

Chemical Reactions Analysis

Types of Reactions

Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The increasing resistance of bacteria to existing antibiotics has prompted the exploration of new compounds like cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester.

Case Study : A screening of a library of compounds against multidrug-resistant bacterial strains revealed that derivatives of piperidine, including this compound, exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium at low concentrations comparable to established antibiotics like vancomycin and linezolid .

Neurological Applications

The structural features of this compound suggest potential applications in neurology, particularly in the treatment of neurodegenerative diseases.

Research Insight : Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, indicating a possible role in modulating synaptic transmission and neuroprotection . For instance, studies on related compounds have shown promise in enhancing cognitive function and providing neuroprotective effects in animal models.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization.

Synthesis Overview :

  • Starting Materials : The synthesis begins with commercially available piperidine derivatives.
  • Reagents Used : Common reagents include carbamates for the formation of the carbamic acid moiety and tert-butyl esters for protection during synthesis.
  • Yield and Purity : Optimized synthetic routes have reported yields exceeding 90%, ensuring high purity suitable for biological testing .

Mechanism of Action

The mechanism of action of Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester would depend on its specific biological target. Generally, compounds with cyano and carbamate groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine Derivatives

Compound Name Key Substituents Structural Features Electronic Effects Biological/Pharmacological Notes
Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester - 3-Cyano
- 4-Boc
- Planar cyano group introduces electron-withdrawing effects.
- Boc group enhances steric bulk and stability.
- Cyano group polarizes the piperidine ring, increasing electrophilicity at adjacent positions.
- Boc protection prevents amine oxidation.
Used in drug discovery for its rigid, nitrogen-rich scaffold. No direct pharmacological data in evidence.
(4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester - 4-Fluoro-benzyl
- 4-Boc
- Aromatic benzyl group enables π-π stacking.
- Fluorine introduces electronegativity.
- Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets.
- Benzyl group increases lipophilicity.
Synthesized via Suzuki coupling; potential applications in kinase inhibitors .
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate - 3,3-Dimethyl
- 4-Boc
- Steric hindrance from dimethyl groups.
- Boc protection.
- Methyl groups reduce ring flexibility, potentially limiting binding conformations.
- Increased hydrophobicity.
Pharmaceutical intermediate with improved metabolic stability due to hindered amine .
Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester - 1-Benzyl
- 3-Cyano
- 4-Boc
- Benzyl group adds aromatic bulk.
- Cyano and Boc groups retained.
- Benzyl enhances lipophilicity, improving membrane permeability.
- Combined cyano and Boc groups maintain electronic effects.
Similar to the target compound but with added benzyl for enhanced bioavailability .

Electronic and Steric Modifications

  • Cyano vs. Halogen Substituents: The cyano group in the target compound is a stronger electron-withdrawing group compared to halogens (e.g., chloro in [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester ).
  • Aromatic vs. Aliphatic Substituents: Compounds like (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester benefit from aromatic π-system interactions, whereas the target compound’s aliphatic cyano group may prioritize hydrogen bonding or dipole interactions.

Stereochemical Considerations

The cis configuration of the cyano and Boc groups in the target compound imposes distinct spatial constraints compared to trans isomers or non-chiral analogs (e.g., tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate ). This stereochemistry may optimize binding to chiral targets, such as G-protein-coupled receptors or proteases, where enantioselectivity is critical .

Biological Activity

Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological interactions, pharmacological potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a unique molecular structure that includes a piperidine ring with a cyano group at the 3-position and a carbamic acid tert-butyl ester at the 4-position. Its molecular formula is C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 225.29 g/mol. The structural features contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring is constructed through cyclization reactions.
  • Introduction of the Cyano Group : The cyano group can be introduced via nucleophilic substitution reactions.
  • Carbamic Acid Ester Formation : The final step involves the reaction of the amine with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Each step requires careful optimization to ensure high yields and purity of the final product.

Biological Activity

This compound exhibits notable biological activities that have been explored in various studies:

  • Pharmacological Potential : The compound has been studied for its effects on multiple biological targets, including enzyme inhibition and receptor binding. It shows promise as a pharmaceutical agent due to its ability to interact with specific molecular targets, potentially modulating their activity.
  • Inhibition Studies : Interaction studies have focused on its binding affinity to soluble epoxide hydrolase (sEH), which plays a crucial role in cardiovascular health and inflammation. Inhibition of sEH stabilizes endogenous epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties .

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

  • In Vitro Studies : Laboratory studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
  • Pharmacokinetics : Research on pharmacokinetic profiles indicates that compounds structurally similar to this compound exhibit favorable bioavailability and plasma concentration levels, which are critical for therapeutic efficacy .
  • Comparative Analysis : When compared to similar compounds, such as cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester, it was noted that structural variations significantly influence biological activity profiles. For instance, modifications in functional groups can lead to enhanced lipophilicity or altered receptor interactions.

Comparative Table of Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl esterContains a benzyl group at position 1Potentially enhanced lipophilicity
Tert-butyl piperidin-4-ylcarbamateLacks cyano group; simpler structureDifferent biological activity profile
(3R)-3-amino-1-[3R,5S]-5-methylpyrido[2,3-b]pyrazin-8-ylpiperidin-3-amineMore complex structure with additional ringsPotentially different pharmacological effects

Q & A

Q. What are the key synthetic routes for preparing cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step processes, including coupling reactions and protective group strategies. For example, a related compound (4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester) was synthesized via Suzuki coupling of a boronic acid intermediate, followed by hydrogenation . Optimization strategies include:
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency .
  • Temperature Control : Reaction steps at 40–100°C balance reactivity and side-product formation .
  • Hydrogenation Conditions : Selective hydrogenation (e.g., H₂/Pd-C) preserves stereochemistry while reducing unsaturated bonds .

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Use a combination of:
  • Chiral HPLC : To resolve enantiomers and confirm cis/trans ratios .
  • NMR Spectroscopy : ¹H and ¹³C NMR can identify diastereotopic protons and confirm piperidine ring conformation .
  • X-ray Crystallography : For absolute configuration determination, as seen in structurally similar piperidine derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Based on analogous tert-butyl carbamates:
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation .

Q. How is the tert-butoxycarbonyl (Boc) group utilized in medicinal chemistry applications of this compound?

  • Methodological Answer : The Boc group:
  • Protects Amines : Stabilizes the piperidine nitrogen during multi-step syntheses .
  • Enables Selective Deprotection : Acidic conditions (e.g., TFA) remove Boc without affecting cyano or ester groups .
  • Enhances Solubility : Improves pharmacokinetic properties for biological assays .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported synthetic yields of this compound across studies?

  • Methodological Answer : Investigate variables such as:
  • Catalyst Purity : Trace metals in Pd catalysts can alter Suzuki coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. tert-butanol impact boronic acid reactivity .
  • Workup Procedures : Inadequate purification (e.g., column chromatography vs. recrystallization) affects final yield .

Q. How does the Boc group influence the compound’s stability under acidic, basic, or oxidative conditions?

  • Methodological Answer : Conduct stability studies using:
  • Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs, as noted in related carbamates .
  • Basic Conditions (pH > 10) : Ester hydrolysis may compete with Boc stability .
  • Oxidative Stress : Evaluate degradation via HPLC-MS; tert-butyl esters are generally resistant to mild oxidants .

Q. What analytical methods are recommended for identifying and quantifying impurities in this compound?

  • Methodological Answer : Employ:
  • HPLC-MS : Detects low-abundance impurities (e.g., de-cyano byproducts) .
  • NMR Relaxation Experiments : Identifies residual solvents or stereoisomers .
  • Elemental Analysis : Confirms C/N ratios to validate synthetic batches .

Q. How does the compound’s stability vary in biological assay matrices (e.g., plasma, buffer solutions)?

  • Methodological Answer : Perform:
  • Plasma Stability Assays : Incubate at 37°C and monitor degradation via LC-MS. Boc-protected carbamates typically show >6-hour stability in plasma .
  • pH-Dependent Studies : Phosphate buffers (pH 7.4) vs. acidic gastric simulants (pH 1.2) reveal ester hydrolysis risks .

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